1-ethyl-N-(4-hydroxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Overview
Description
1-ethyl-N-(4-hydroxyphenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O3 and its molecular weight is 323.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.12699141 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial Agents
Research on naphthyridine derivatives, such as those related to the specified compound, has demonstrated significant antibacterial activity. For instance, pyridonecarboxylic acids and their analogues have been synthesized and evaluated for their antibacterial properties against various strains. These compounds have shown promise in vitro and in vivo, indicating their potential as therapeutic agents against bacterial infections (Egawa et al., 1984).
Cytotoxic Activity
Another area of research involves the evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines for their cytotoxic activity against cancer cells. These compounds have been found to exhibit potent cytotoxicity against various cancer cell lines, including murine leukemia and lung carcinoma. This indicates their potential for development into anticancer drugs (Deady et al., 2005).
Synthesis and Structural Studies
There are also studies focused on the synthesis and structural characterization of naphthyridine derivatives. These investigations often aim to understand the chemical behavior and properties of these compounds, which can inform their further development and application in various fields. For example, the synthesis of novel annulated products from aminonaphthyridinones has been explored, leading to compounds with unique structures and potential applications (Deady & Devine, 2006).
Antimicrobial and Antitumor Properties
Some naphthyridine derivatives have been synthesized with the intention of exploring their antimicrobial and antitumor properties. These studies often involve the creation of compounds with specific functional groups or modifications, aiming to enhance their efficacy against targeted pathogens or cancer cells. For example, chiral linear carboxamides with incorporated peptide linkages have been synthesized and tested for their antimicrobial properties, indicating the versatility of naphthyridine derivatives in drug design (Khalifa et al., 2016).
Properties
IUPAC Name |
1-ethyl-N-(4-hydroxyphenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-3-21-10-15(16(23)14-9-4-11(2)19-17(14)21)18(24)20-12-5-7-13(22)8-6-12/h4-10,22H,3H2,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWASXROOVSARF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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